molecular formula C21H29N3O4S B2605366 3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide CAS No. 2094573-21-2

3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide

Cat. No. B2605366
M. Wt: 419.54
InChI Key: GXRJYCHAIPRTBM-UHFFFAOYSA-N
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Description

The compound appears to contain a spirocyclic system (1-oxa-8-azaspiro[5.5]undecane) which is a type of cyclic compound that consists of two rings sharing a single atom . The compound also contains a cyano group (-CN), a carbonyl group (-C=O), and a sulfonamide group (-S(=O)2-NH2). The presence of these functional groups could imply a variety of chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic system, along with the cyano, carbonyl, and sulfonamide groups. These groups would likely contribute to the overall polarity of the molecule, and could be involved in a variety of intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be largely determined by its functional groups. The cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The carbonyl group could be involved in reactions such as nucleophilic acyl substitutions or additions. The sulfonamide group could potentially undergo hydrolysis or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on its specific molecular structure .

properties

IUPAC Name

3-(7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl)-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-3-23(4-2)29(26,27)18-10-7-9-17(15-18)20(25)24-13-8-12-21(19(24)16-22)11-5-6-14-28-21/h7,9-10,15,19H,3-6,8,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRJYCHAIPRTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3(C2C#N)CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide

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